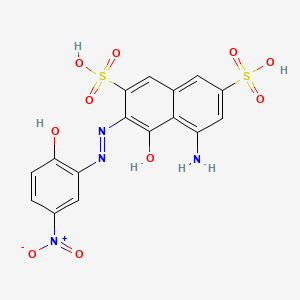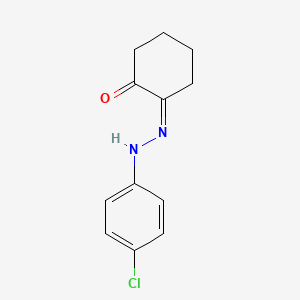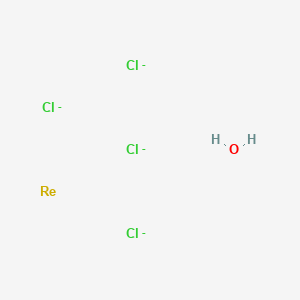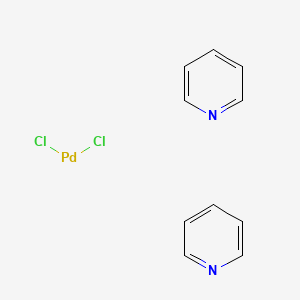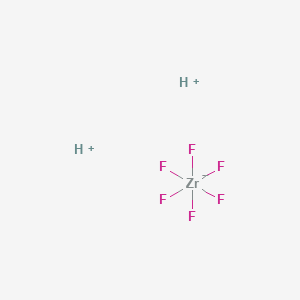
MFCD00082965
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD00082965 is an inorganic compound with the molecular formula H₂ZrF₆. It is a colorless to light blue or green liquid, known for its strong acidity due to the presence of fluorine atoms bonded to zirconium. This compound is highly soluble in water and is primarily used as a corrosion inhibitor, especially for aluminum .
Mechanism of Action
Target of Action
Hexafluorozirconic acid (H2ZrF6) is primarily used in the metal and coating industries as a corrosion inhibitor . It is most effective for aluminum but can also be used for other metals . The primary targets of hexafluorozirconic acid are therefore metal surfaces, where it acts to prevent corrosion and enhance the adhesion of coatings and paints .
Mode of Action
Hexafluorozirconic acid is a strong acid that dissociates in water to form zirconium and fluoride ions . These ions are highly reactive and can form complexes with other compounds . In the context of metal surface treatment, hexafluorozirconic acid can remove oxide films and enhance the adhesion of coatings and paints .
Biochemical Pathways
For instance, it is used in the preparation of titanium dioxide photocatalysts and zirconium oxide films, which can be applied in solar cells and other technologies .
Pharmacokinetics
It is known that the compound is highly soluble in water, ethanol, and other polar solvents . This suggests that it could be rapidly absorbed and distributed in biological systems. Due to its high reactivity and corrosive nature, it is unlikely to remain in its original form for long after administration .
Result of Action
The primary result of hexafluorozirconic acid’s action is the prevention of corrosion and enhancement of the adhesion of coatings and paints on metal surfaces . On a molecular level, this involves the removal of oxide films and the formation of complexes with other compounds .
Action Environment
The action of hexafluorozirconic acid can be influenced by various environmental factors. For instance, the compound is stable at room temperature but decomposes at higher temperatures, releasing toxic fumes of hydrogen fluoride and zirconium oxide . Therefore, the efficacy and stability of hexafluorozirconic acid can be affected by temperature and other environmental conditions .
Biochemical Analysis
Biochemical Properties
Hexafluorozirconic acid is a strong acid with a pH of less than 1 . It dissociates in water to form zirconium and fluoride ions, which are highly reactive and can form complexes with other compounds . The acid is stable at room temperature but decomposes at higher temperatures, releasing toxic fumes of hydrogen fluoride and zirconium oxide . It is commonly used in industrial settings as a precursor material for the manufacture of films used to coat ceramics, to synthesize glass used in prescription eyeglasses, and as a common corrosion inhibitor .
Cellular Effects
It is known that the acid is a strong corrosive agent and can cause damage to cells and tissues upon contact . It is also known to react violently with organic materials, which could potentially disrupt cellular structures and processes .
Molecular Mechanism
It is known that the acid dissociates in water to form zirconium and fluoride ions . These ions are highly reactive and can interact with various biomolecules, potentially affecting their function .
Temporal Effects in Laboratory Settings
It is known that the acid is stable at room temperature but decomposes at higher temperatures, releasing toxic fumes of hydrogen fluoride and zirconium oxide .
Metabolic Pathways
Given its reactivity, it is possible that the acid could interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Given its high solubility in water and other polar solvents, it is likely that the acid could easily diffuse through cellular membranes .
Subcellular Localization
Given its reactivity and solubility, it is possible that the acid could localize in various cellular compartments, potentially affecting their function .
Preparation Methods
MFCD00082965 can be synthesized by dissolving zirconium oxide powder in hydrofluoric acid. The process involves stirring the mixture at temperatures between 30°C to 40°C for several hours until a clear solution is obtained. The solution is then centrifuged and evaporated to obtain white crystals of hexafluorozirconic acid . Industrially, it is produced by reacting zirconium dioxide with hydrofluoric acid, followed by purification steps to remove impurities .
Chemical Reactions Analysis
MFCD00082965 undergoes various chemical reactions, including:
Dissociation in Water: It dissociates to form zirconium and fluoride ions, which are highly reactive and can form complexes with other compounds.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.
Substitution Reactions: It can react with other metal ions to form different zirconium complexes.
Common reagents used in these reactions include hydrofluoric acid and other fluoride-containing compounds. Major products formed include zirconium oxide and various zirconium-fluoride complexes .
Scientific Research Applications
MFCD00082965 has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
MFCD00082965 is often compared with other hexafluoro acids, such as hexafluorosilicic acid and hexafluorotitanic acid. While all these compounds share similar properties, hexafluorozirconic acid is particularly effective as a corrosion inhibitor for aluminum and is less hazardous compared to nickel-based alternatives . Other similar compounds include hexafluorophosphoric acid and fluoroboric acid .
Properties
IUPAC Name |
hexafluorozirconium(2-);hydron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.Zr/h6*1H;/q;;;;;;+4/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIGZHYPWYIZLM-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].F[Zr-2](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6H2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes Hexafluorozirconic Acid suitable for metal surface treatment?
A1: Hexafluorozirconic acid is primarily used to create conversion coatings on metal surfaces, particularly steel and aluminum. [] These coatings are essentially thin layers of zirconium oxide (ZrO2) that form through a chemical reaction between the acid and the metal. [] This ZrO2 layer enhances the metal's corrosion resistance and improves the adhesion of subsequent coatings, such as paints or polymers. [, , , , , ]
Q2: How does the duration of Hexafluorozirconic Acid treatment affect steel?
A2: Longer treatment durations in a Hexafluorozirconic Acid solution lead to the formation of a more robust and protective ZrO2 layer on steel surfaces. [] This enhanced layer translates to increased hydrophobicity, evident from higher water contact angles, and significantly improves the steel's corrosion resistance in saline solutions. []
Q3: Does Hexafluorozirconic Acid pretreatment impact coating adhesion on steel?
A3: Yes, pretreating steel substrates with Hexafluorozirconic Acid noticeably enhances the adhesion of coatings like polyurethane and epoxy. [, ] This improvement stems from the formation of a stronger ZrO2 layer, which provides a more favorable surface for coating adhesion and slows down cathodic delamination. [, ]
Q4: How does the pH of the solution affect the corrosion resistance of Hexafluorozirconic Acid treated steel?
A4: The pH of the solution plays a crucial role in the corrosion resistance of pretreated steel. While Hexafluorozirconic Acid treatment increases corrosion resistance in neutral solutions, it can lead to lower resistance in acidic solutions compared to untreated steel. [] This behavior is attributed to the influence of pH on the properties of the formed ZrO2 layer and its interaction with the corrosive environment. [, ]
Q5: Can Hexafluorozirconic Acid be used to treat aluminum alloys?
A5: Yes, research demonstrates the effectiveness of Hexafluorozirconic Acid in treating aluminum alloys like AA6061-T6 and AA7075-T6. [, ] This treatment enhances the surface properties, wear resistance, and adhesiveness of the alloys, making them more suitable for various applications. [, ]
Q6: Is Hexafluorozirconic Acid a viable alternative to phosphate conversion coatings?
A6: Yes, Hexafluorozirconic Acid presents a promising alternative to traditional phosphate conversion coatings, which pose environmental concerns. [, ] Studies show that Hexafluorozirconic Acid-based treatments can provide comparable or even superior corrosion resistance and paint adhesion, particularly for galvanized steel, making them a more environmentally friendly option. [, ]
Q7: What is the molecular formula and weight of Hexafluorozirconic Acid?
A7: The molecular formula of Hexafluorozirconic Acid is H2ZrF6. Its molecular weight is 207.23 g/mol. []
Q8: Which analytical techniques are commonly used to characterize Hexafluorozirconic Acid treated surfaces?
A8: Several analytical techniques are employed to study the effects of Hexafluorozirconic Acid treatment:
- X-ray photoelectron spectroscopy (XPS): Determines the elemental composition and chemical states of the treated surface, confirming the presence of ZrO2. [, ]
- Scanning electron microscopy (SEM): Provides high-resolution images of the surface morphology, revealing changes in texture and the presence of coatings. [, , , ]
- Contact angle measurements: Assess the hydrophobicity of the treated surface, indicating the effectiveness of the treatment in altering surface energy. [, ]
- Electrochemical impedance spectroscopy (EIS): Evaluates the corrosion resistance of the treated surface by measuring impedance at different frequencies. [, , , , , , ]
- Fourier transform infrared spectroscopy (FTIR): Identifies chemical bonds and functional groups present on the treated surface, providing insights into the chemical interactions. [, , ]
Q9: Can ion chromatography be used to analyze Hexafluorozirconic Acid?
A9: Yes, ion chromatography is a viable method for determining anionic impurities like chloride, bromide, nitrate, and sulfate in Hexafluorozirconic Acid samples. [] This technique is particularly useful for quality control in industrial settings. []
Q10: Are there any other compounds that can be combined with Hexafluorozirconic Acid to enhance its properties?
A10: Yes, research suggests that incorporating various compounds into Hexafluorozirconic Acid solutions can modify the properties of the resulting coatings.
- Nickel and molybdenum salts: Adding these salts to the Hexafluorozirconic Acid solution can lead to the formation of oxide-zirconium coatings with improved adhesion and corrosion resistance, particularly on steel substrates. [, , ]
- Clay nanoparticles: Incorporating clay nanoparticles into epoxy coatings, along with Hexafluorozirconic Acid pretreatment of the steel substrate, results in significantly enhanced anti-corrosive performance and improved coating adhesion. []
- Hydrogen peroxide (H2O2): Adding H2O2 to Hexafluorozirconic Acid baths during the treatment of galvanized steel can lead to the formation of phosphate-free protective nanoceramic coatings with long-term corrosion resistance comparable to phosphate coatings. []
Q11: What are the safety considerations when working with Hexafluorozirconic Acid?
A11: As with any strong acid, handling Hexafluorozirconic Acid requires strict safety precautions.
- Personal protective equipment: Always wear appropriate PPE, including gloves, lab coats, and eye protection, to prevent skin and eye contact. []
- Ventilation: Work in a well-ventilated area to minimize exposure to fumes. []
- Handling and storage: Follow the manufacturer's guidelines for safe handling and storage. Store in tightly sealed containers in a cool, dry place. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
